molecular formula C9H13BrN4 B13176519 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine

5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine

Cat. No.: B13176519
M. Wt: 257.13 g/mol
InChI Key: PVHSIXCKEXHOFI-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine: is a chemical compound with the molecular formula C9H13BrN4 and a molecular weight of 257.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5-position and a piperazine moiety at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It is also employed in the design of molecular probes and bioactive molecules .

Medicine: It is investigated for its activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(ethylpiperazin-1-yl)pyrimidine

Comparison: Compared to similar compounds, 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine is unique due to the presence of the piperazin-1-ylmethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H13BrN4

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-2-(piperazin-1-ylmethyl)pyrimidine

InChI

InChI=1S/C9H13BrN4/c10-8-5-12-9(13-6-8)7-14-3-1-11-2-4-14/h5-6,11H,1-4,7H2

InChI Key

PVHSIXCKEXHOFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=C(C=N2)Br

Origin of Product

United States

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